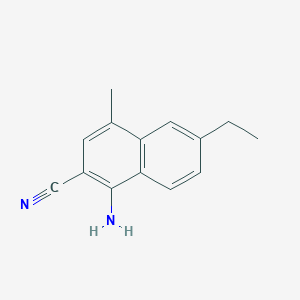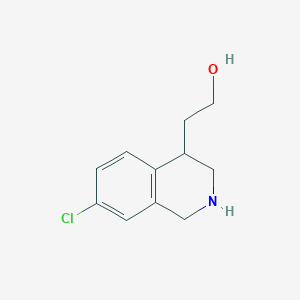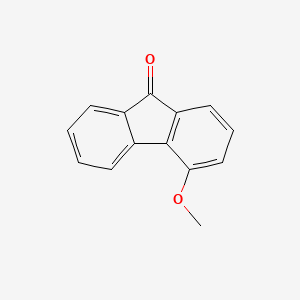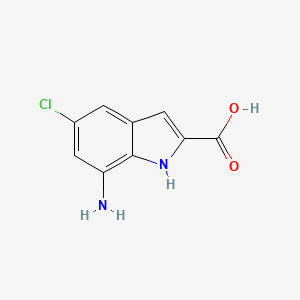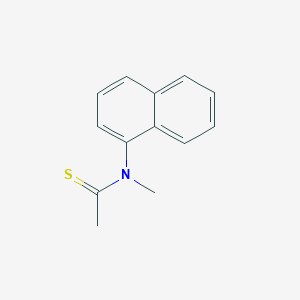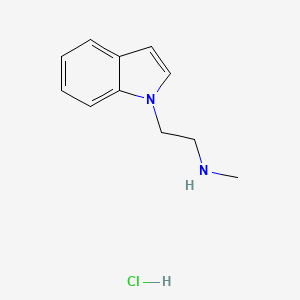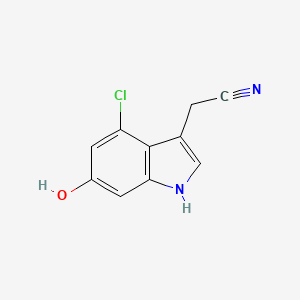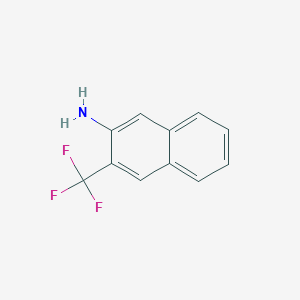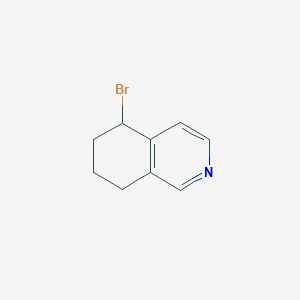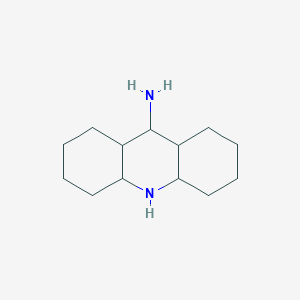
Tetradecahydroacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecahydroacridin-9-amine is a nitrogen-containing heterocyclic compound It is a derivative of acridine, characterized by its tetradecahydro structure, which means it has undergone hydrogenation to add hydrogen atoms, making it a saturated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecahydroacridin-9-amine typically involves the hydrogenation of acridine derivatives. One common method is the catalytic hydrogenation of acridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the progress is monitored until complete hydrogenation is achieved .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors capable of withstanding high pressure and temperature. The choice of catalyst and reaction conditions is optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Tetradecahydroacridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials
Mécanisme D'action
The mechanism of action of Tetradecahydroacridin-9-amine primarily involves its interaction with DNA. It intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to bind to DNA and interfere with its function makes it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Another acridine derivative with similar DNA intercalating properties.
Tacrine: A tetrahydroacridine derivative used in the treatment of Alzheimer’s disease.
Amsacrine: An acridine derivative used as an anticancer agent .
Uniqueness
Tetradecahydroacridin-9-amine is unique due to its fully saturated structure, which imparts different chemical and physical properties compared to its unsaturated counterparts. This saturation can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound in the acridine family .
Propriétés
Formule moléculaire |
C13H24N2 |
|---|---|
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
1,2,3,4,4a,5,6,7,8,8a,9,9a,10,10a-tetradecahydroacridin-9-amine |
InChI |
InChI=1S/C13H24N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h9-13,15H,1-8,14H2 |
Clé InChI |
RYBHTNMXJGXIHT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(C3CCCCC3N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


